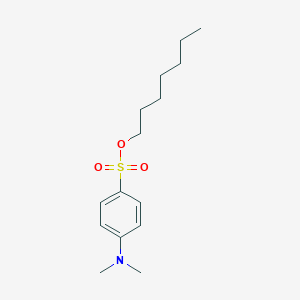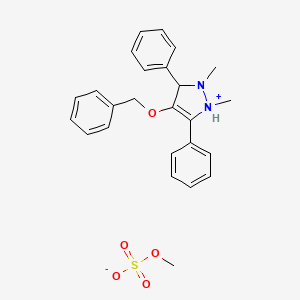
(6E)-6-Octen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-Octen-4-ol is an organic compound with the molecular formula C8H16O It is a type of unsaturated alcohol characterized by the presence of a double bond between the sixth and seventh carbon atoms and a hydroxyl group on the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6E)-6-Octen-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 6-octene. In this method, 6-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-octyn-4-ol. This process involves the selective hydrogenation of the triple bond in 6-octyn-4-ol to a double bond, resulting in the formation of this compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this reaction.
Chemical Reactions Analysis
Types of Reactions: (6E)-6-Octen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (6E)-6-Octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form 6-octanol using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6E)-6-Octen-4-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products:
Oxidation: (6E)-6-Octen-4-one
Reduction: 6-Octanol
Substitution: (6E)-6-Octen-4-yl chloride
Scientific Research Applications
(6E)-6-Octen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving unsaturated alcohols.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of (6E)-6-Octen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to form aldehydes or ketones. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in various chemical and biological processes.
Comparison with Similar Compounds
6-Octen-1-ol: Similar structure but with the hydroxyl group on the first carbon.
6-Octen-3-ol: Similar structure but with the hydroxyl group on the third carbon.
6-Octen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: (6E)-6-Octen-4-ol is unique due to the specific position of the hydroxyl group on the fourth carbon and the double bond between the sixth and seventh carbon atoms. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Properties
CAS No. |
60340-29-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-oct-6-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,5,8-9H,4,6-7H2,1-2H3/b5-3+ |
InChI Key |
KCDSGKHMSVPTOK-HWKANZROSA-N |
Isomeric SMILES |
CCCC(C/C=C/C)O |
Canonical SMILES |
CCCC(CC=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)




![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)
![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)
